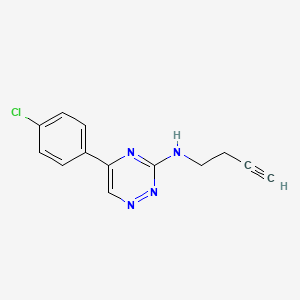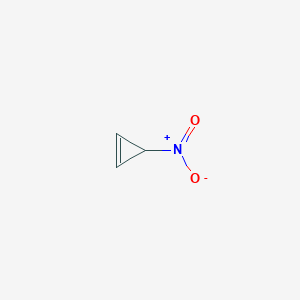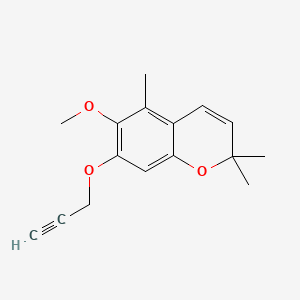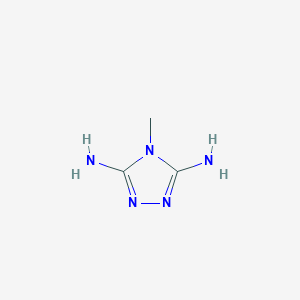
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing one oxygen atom and various alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4-dimethylheptanal with 2-methyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The alkyl groups on the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxolane ring and alkyl substituents play a crucial role in binding to these targets, influencing biological pathways and chemical reactions. The compound’s effects are mediated through specific interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dimethylheptyl)-5-methyloxolan-2-one: shares structural similarities with other oxolanes and branched hydrocarbons.
2,3-Dimethyl-4-propyl-2-heptene: Another branched hydrocarbon with different functional groups and reactivity.
3-Ethyl-4-methylheptane: A branched alkane with a similar carbon skeleton but lacking the oxolane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxolane ring and alkyl substituents, which confer distinct chemical and physical properties. This makes it valuable for various applications and research purposes.
Propriétés
| 110444-32-1 | |
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3-(2,4-dimethylheptyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C14H26O2/c1-5-6-10(2)7-11(3)8-13-9-12(4)16-14(13)15/h10-13H,5-9H2,1-4H3 |
Clé InChI |
MUJKQTHDWQVBBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)CC1CC(OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
